甲基2-(3-甲基异噁唑-5-基)乙酸酯

描述

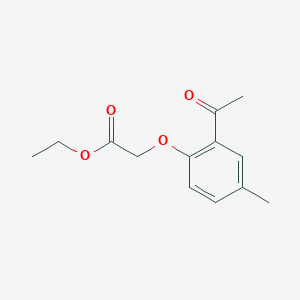

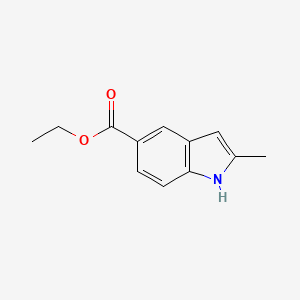

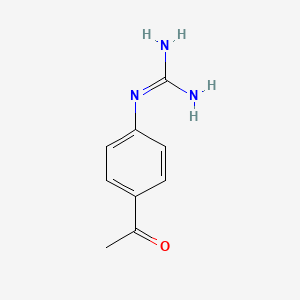

“Methyl 2-(3-methylisoxazol-5-yl)acetate” is a chemical compound with the molecular formula C7H9NO3. It is an organic compound that belongs to the class of isoxazoles .

Molecular Structure Analysis

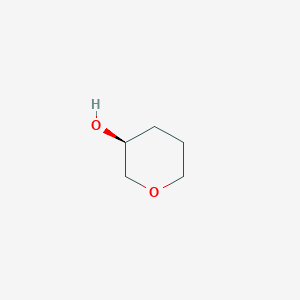

The molecular structure of “Methyl 2-(3-methylisoxazol-5-yl)acetate” consists of a five-membered isoxazole ring with a methyl group and an acetate group attached. The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(3-methylisoxazol-5-yl)acetate” and similar isoxazole derivatives often involve [2+3] cycloaddition reactions . For example, the reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives, respectively .Physical And Chemical Properties Analysis

“Methyl 2-(3-methylisoxazol-5-yl)acetate” has a molecular weight of 155.15 g/mol. The boiling point and other physical properties are not specified in the search results.科学研究应用

Immunology

Scientific Field

Immunology

Summary of Application

Isoxazole derivatives, including Methyl 2-(3-methylisoxazol-5-yl)acetate, have been studied for their immunoregulatory properties. These compounds can be classified into immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory .

Methods of Application

Experimental procedures involved testing these compounds in various models, including resident cells from rodents and humans, cell lines, and experimental animal disease models .

Results

The studies found that the activities of these compounds were comparable or even higher than registered reference drugs, with low toxicity and good bioactivity at low doses .

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

Isoxazole derivatives are recognized for their broad spectrum of biological activities and therapeutic potential, which includes analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Methods of Application

Synthetic strategies and designing of new isoxazole derivatives are based on the latest research, with a focus on substituting various groups on the isoxazole ring to impart different activities .

Results

Substitution of different groups on the isoxazole ring has been shown to significantly alter the biological activity of these compounds .

Corrosion Science

Scientific Field

Corrosion Science

Summary of Application

Isoxazole derivatives have been explored as corrosion inhibitors, which are crucial for protecting materials in industrial applications .

Methods of Application

The methods included electrochemical assays to measure the corrosion potential values in the presence and absence of the inhibitor .

Results

The results indicated a variation in corrosion potential values, suggesting the effectiveness of the isoxazole derivatives as corrosion inhibitors .

Organic Synthesis

Scientific Field

Organic Synthesis

Summary of Application

Isoxazole derivatives are used as catalysts in organic synthesis to improve product yield and reaction efficiency .

Methods of Application

Different catalysts were compared in model reactions to evaluate their effect on product yield .

Results

The studies demonstrated that the choice of catalyst had a significant effect on the product yield, highlighting the importance of isoxazole derivatives in organic synthesis .

Antifungal Research

Scientific Field

Antifungal Research

Summary of Application

Certain isoxazole derivatives have been synthesized and tested for their fungicidal activity against various fungal species .

Methods of Application

Compounds were tested against R. oryzae, C. tropicum, and A. niger, with a focus on those having halogen and methoxy groups .

Results

The compounds with halogen and methoxy groups emerged as effective antifungals .

Anti-Inflammatory and Immunomodulatory Research

Scientific Field

Anti-Inflammatory and Immunomodulatory Research

Summary of Application

Isoxazole derivatives have been identified as potential anti-inflammatory agents by inhibiting enzymes like lipooxygenase (LOX) and COX-2 .

Methods of Application

The experimental approach involved assessing the inhibitory activity of synthesized compounds toward LOX and COX-2 .

Results

One of the synthesized compounds exhibited significant inhibitory activity, suggesting its potential as an anti-inflammatory agent .

Drug Discovery

Scientific Field

Drug Discovery

Summary of Application

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Its derivatives, including Methyl 2-(3-methylisoxazol-5-yl)acetate, are significant due to their wide spectrum of biological activities and therapeutic potential .

Methods of Application

The development of new synthetic strategies and designing of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research .

Results

The substitution of various groups on the isoxazole ring imparts different activities, which is crucial for the development of clinically viable drugs .

Synthetic Chemistry

Scientific Field

Synthetic Chemistry

Summary of Application

Metal-free synthetic routes to isoxazoles are being developed to overcome the disadvantages associated with metal-catalyzed reactions, such as high costs and toxicity .

Methods of Application

The review article highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Results

These metal-free synthetic strategies are eco-friendly and provide a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Nanocatalysis

Scientific Field

Nanocatalysis

Summary of Application

Isoxazole derivatives are being explored in the field of nanocatalysis for their potential in drug delivery, sensing applications, and anticancer drug design .

Methods of Application

Research includes diversity-oriented synthesis and the study of facet-dependent organic catalysis .

Results

The findings suggest that isoxazole derivatives can play a significant role in the development of new nanocatalysis techniques .

Molecular Structure Analysis

Scientific Field

Molecular Structure Analysis

Summary of Application

A novel compound with an isoxazole moiety has been synthesized and its molecular structure determined using various spectroscopic techniques .

Methods of Application

Single-crystal X-ray diffraction analysis was used to confirm the molecular structure of the synthesized compound .

Results

The study provided detailed insights into the molecular structure, which is essential for understanding the compound’s properties and potential applications .

Heterocyclic Building Blocks

Scientific Field

Chemistry - Heterocyclic Building Blocks

Summary of Application

Methyl 2-(3-methylisoxazol-5-yl)acetate serves as a building block in the synthesis of complex heterocyclic compounds .

.

Therapeutic Potential Exploration

Summary of Application

Isoxazole and its analogs are under continuous exploration for their therapeutic potential in various diseases due to their wide spectrum of biological activities .

Methods of Application

The synthetic and therapeutic expedition involves the design of new isoxazole derivatives and testing their biological activities .

Results

The ongoing research is contributing to the development of new compounds with promising biological activities, potentially leading to clinically viable drugs .

安全和危害

未来方向

The future directions in the research of “Methyl 2-(3-methylisoxazol-5-yl)acetate” and similar isoxazole derivatives involve the development of new eco-friendly synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This is due to their enormous significance in the field of drug discovery .

属性

IUPAC Name |

methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCLJRXHTPUDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-methylisoxazol-5-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)